[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride
Description
The compound [3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium; chloride is a boron-containing heterocyclic molecule characterized by a tricyclic core fused with a thiophene moiety and a difluoro-boron-aza bridge. Its structural complexity arises from the combination of a boratricyclo framework, aromatic substituents (e.g., thiophen-2-yl), and an azanium chloride counterion.
Properties
Molecular Formula |
C16H16BClF2N4OS |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C16H15BF2N4OS.ClH/c18-17(19)22-11(6-8-16(24)21-20)3-4-12(22)10-13-5-7-14(23(13)17)15-2-1-9-25-15;/h1-5,7,9-10H,6,8,20H2,(H,21,24);1H |
InChI Key |
XNJDXKAVOZGJNT-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Electronic and Photophysical Properties
The difluoro-boron-aza core resembles BODIPY dyes, which exhibit strong fluorescence due to rigid, planar structures . However, the thiophene substituent in the target compound may red-shift absorption/emission spectra compared to phenyl or alkyl analogs, as seen in other thiophene-functionalized BODIPY derivatives .
Solubility and Stability
The propanoylamino-azanium group and chloride counterion likely improve aqueous solubility compared to non-ionic analogs like the dimethylamino derivative (). This aligns with QSAR principles, where polar substituents enhance hydrophilicity . However, the bulky tricyclic core may limit solubility, necessitating formulation optimization for biological applications.
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